Cas no 2228767-99-3 (1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol)

1-(3-(Trifluoromethyl)pyridin-4-yl)prop-2-en-1-ol is a fluorinated pyridine derivative featuring a propenol substituent, which enhances its utility as a versatile intermediate in organic synthesis. The trifluoromethyl group confers increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The α,β-unsaturated alcohol moiety provides a reactive handle for further functionalization, such as Michael additions or oxidation to carbonyl derivatives. Its pyridine core ensures compatibility with a range of coupling reactions, facilitating the construction of complex heterocyclic scaffolds. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced electronic and steric properties.
1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol structure
2228767-99-3 structure
Product name:1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol
CAS No:2228767-99-3
MF:C9H8F3NO
MW:203.1611328125
CID:5951940
PubChem ID:165684508

1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol
    • 1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
    • 2228767-99-3
    • EN300-1952508
    • Inchi: 1S/C9H8F3NO/c1-2-8(14)6-3-4-13-5-7(6)9(10,11)12/h2-5,8,14H,1H2
    • InChI Key: KNPMQLYXBFPRTF-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC=CC=1C(C=C)O)(F)F

Computed Properties

  • Exact Mass: 203.05579836g/mol
  • Monoisotopic Mass: 203.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 1.7

1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1952508-5.0g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
5g
$3355.0 2023-06-01
Enamine
EN300-1952508-1g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
1g
$1343.0 2023-09-17
Enamine
EN300-1952508-5g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
5g
$3894.0 2023-09-17
Enamine
EN300-1952508-0.1g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
0.1g
$1183.0 2023-09-17
Enamine
EN300-1952508-2.5g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
2.5g
$2631.0 2023-09-17
Enamine
EN300-1952508-0.5g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
0.5g
$1289.0 2023-09-17
Enamine
EN300-1952508-1.0g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
1g
$1157.0 2023-06-01
Enamine
EN300-1952508-0.05g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
0.05g
$1129.0 2023-09-17
Enamine
EN300-1952508-10.0g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
10g
$4974.0 2023-06-01
Enamine
EN300-1952508-10g
1-[3-(trifluoromethyl)pyridin-4-yl]prop-2-en-1-ol
2228767-99-3
10g
$5774.0 2023-09-17

Additional information on 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol

Introduction to 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol (CAS No. 2228767-99-3)

1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol, with the CAS number 2228767-99-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a pyridine ring, which contribute to its potential biological activities and applications.

The chemical structure of 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol consists of a propenol moiety attached to a pyridine ring substituted with a trifluoromethyl group. The presence of these functional groups imparts specific physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are crucial for drug design and development.

Recent studies have highlighted the potential therapeutic applications of 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The trifluoromethyl group enhances the compound's ability to interact with specific protein targets, making it a promising lead for the development of new therapeutic agents.

In addition to its biological activities, 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol has been studied for its pharmacokinetic properties. Preclinical studies have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target site in the body and exert its intended therapeutic effects.

The synthesis of 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol has been optimized through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which provide high yields and excellent selectivity. This synthetic route is particularly advantageous for large-scale production, making it suitable for pharmaceutical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol. Early results from Phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and minimal side effects. These findings suggest that further clinical investigation is warranted to explore its full therapeutic potential.

Beyond its direct therapeutic applications, 1-3-(trifluoromethyl)pyridin-4-ylprop-2-en-1-ol has also been investigated as a tool compound in chemical biology. Its unique structure allows it to serve as a probe for studying protein-protein interactions and signaling pathways in cells. This application has the potential to provide valuable insights into disease mechanisms and identify new targets for drug discovery.

In conclusion, 1-3-(trifluoromethyl)pyridin-4-y lprop - 2 - en - 1 - ol (CAS No. 2228767 - 99 - 3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with favorable biological and pharmacokinetic properties, make it an attractive candidate for further development as a therapeutic agent or research tool.

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